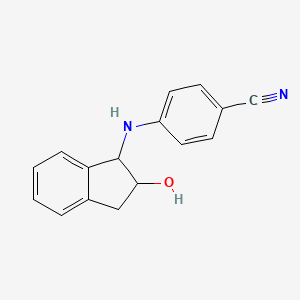
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is a chemical compound that features a unique structure combining an indene moiety with a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with an appropriate amine and benzonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine .
Aplicaciones Científicas De Investigación
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the benzonitrile group.
Benzonitrile: Contains the nitrile group but lacks the indene moiety.
Indole derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is unique due to its combination of the indene and benzonitrile moieties, which confer specific chemical and biological properties not found in other similar compounds .
Actividad Biológica
The compound 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is a synthetic organic molecule with potential therapeutic applications. It belongs to a class of compounds that have been investigated for their biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O. The compound features an indene moiety, which is known for its diverse biological activities. Its structural characteristics enable interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : The compound has been evaluated for its effects on lipoxygenases (LOXs), enzymes involved in inflammatory processes. Inhibition of specific LOX isoforms can lead to reduced inflammation, making these compounds potential candidates for treating inflammatory diseases.
- Antiviral Effects : Preliminary studies suggest that related compounds may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their mechanisms:
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:
- Lipoxygenase Inhibition : The compound has shown promising results in inhibiting platelet-type 12-(S)-LOX, which plays a role in inflammation and neoplastic processes. This inhibition leads to decreased production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs).
- Cancer Cell Proliferation : The structural features allow it to bind effectively to targets involved in cell cycle regulation and apoptosis pathways, leading to reduced viability of cancer cells.
Propiedades
Número CAS |
789-74-2 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2 |
Clave InChI |
VEJVFBVGHOEGLV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















